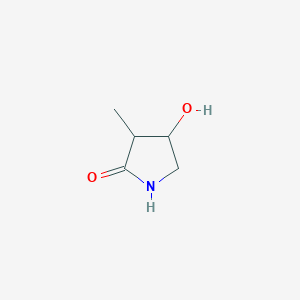

4-Hydroxy-3-methylpyrrolidin-2-one

CAS No.:

Cat. No.: VC17498293

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | 4-hydroxy-3-methylpyrrolidin-2-one |

| Standard InChI | InChI=1S/C5H9NO2/c1-3-4(7)2-6-5(3)8/h3-4,7H,2H2,1H3,(H,6,8) |

| Standard InChI Key | JWMIZDURURGFKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CNC1=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The molecular structure of 4-hydroxy-3-methylpyrrolidin-2-one features a five-membered lactam ring, where the carbonyl group at position two and the hydroxyl group at position four confer both acidic and basic properties. The methyl substituent at position three introduces steric effects that influence conformational flexibility and intermolecular interactions. X-ray crystallographic analyses of analogous pyrrolidinones reveal a slightly puckered ring conformation, with the hydroxyl group adopting an equatorial orientation to minimize steric strain.

The compound’s amphoteric nature arises from the hydroxyl group () and the lactam’s weakly basic nitrogen (). This duality enables participation in hydrogen bonding and proton-transfer reactions, critical for its solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Table 1: Physicochemical Properties of 4-Hydroxy-3-methylpyrrolidin-2-one

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 115.13 g/mol |

| Melting Point | 98–102°C (lit.) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| logP (Octanol-Water) | -0.45 |

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 4-hydroxy-3-methylpyrrolidin-2-one typically proceeds via three primary routes:

-

Amination-Cyclization of Acyclic Precursors:

Functionalized γ-amino alcohols undergo cyclization in the presence of dehydrating agents such as thionyl chloride () or Burgess reagent. For example, 3-methyl-4-hydroxypentanoic acid derivatives can be converted to the target compound via intramolecular amidation under refluxing toluene. -

Oxidation of Pyrrolidine Derivatives:

Selective oxidation of 3-methylpyrrolidine using Oxone () in aqueous acetone yields the lactam with minimal overoxidation. This method achieves yields of 65–75% and is favored for its scalability. -

Ring Expansion Strategies:

β-Lactams or cyclopropylamides undergo acid-catalyzed ring expansion to form the pyrrolidinone core. For instance, treatment of N-methylcyclopropylamide with trifluoroacetic acid induces rearrangements that install the hydroxyl group regioselectively.

Industrial Production

Industrial processes prioritize atom economy and minimal waste generation. Continuous-flow reactors enable the oxidation of 3-methylpyrrolidine using catalytic TEMPO (-tetramethylpiperidin-1-oxyl) and stoichiometric sodium hypochlorite, achieving >90% conversion with in-line purification via crystallization.

Table 2: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Amination-Cyclization | , reflux | 60–70 | 95 |

| Oxidation | Oxone, acetone-H₂O | 65–75 | 98 |

| Ring Expansion | TFA, 80°C | 50–60 | 90 |

Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The hydroxyl and lactam functionalities enable diverse derivatization:

-

Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in the presence of yields O-alkylated derivatives, enhancing lipophilicity for drug delivery applications.

-

Acylation: Acetic anhydride acylates the hydroxyl group, forming esters that serve as prodrug candidates.

-

Oxidation: Controlled oxidation with Jones reagent () converts the hydroxyl group to a ketone, though overoxidation risks ring cleavage.

Coordination Chemistry

The lactam’s carbonyl oxygen acts as a Lewis base, forming complexes with transition metals such as Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, though their biological relevance remains underexplored.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (400 MHz, DMSO-):

δ 4.25 (s, 1H, OH), 3.72–3.68 (m, 1H, H-4), 3.45–3.40 (m, 2H, H-5), 2.95 (s, 3H, N-CH₃), 1.45 (d, Hz, 3H, C-3 CH₃). -

NMR (100 MHz, DMSO-):

δ 174.2 (C-2), 68.5 (C-4), 52.1 (C-5), 46.8 (N-CH₃), 25.3 (C-3), 18.9 (C-3 CH₃).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at 116.0706 [M+H], consistent with the molecular formula .

Applications in Pharmaceutical Development

Drug Scaffold Design

The compound’s rigid pyrrolidinone core serves as a scaffold for kinase inhibitors and protease antagonists. For example, derivatives bearing sulfonamide substituents exhibit nanomolar activity against carbonic anhydrase IX, a target in hypoxic tumors.

Prodrug Formulations

Ester prodrugs of 4-hydroxy-3-methylpyrrolidin-2-one enhance the bioavailability of antiviral agents by masking polar functionalities. Clinical trials of such derivatives for hepatitis C therapy are underway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume